Cas no 201530-41-8 (Deferasirox)
Deferasirox Chemical and Physical Properties
Names and Identifiers
-
- Deferasirox
- 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
- Benzoic acid, 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-
- Deferasirox for research
- 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid
- CGP-72670
- Exjade
- ICL-670
- Deferasirox
- HE-5100
- Deferasiroxum
- ICL670A
- ICL 670
- ICL 670A
- Deferasiroxum [INN-Latin]
- ICL670
- Deferasirox (Exjade)
- 4-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid
- V8G4MOF2V9
- C21H15N3O4
- DSSTox_RID_82794
- DSSTox_CID_285
- BCP05341
- MLS003915634
- CAS-201530-41-8
- NS00000461
- SR-01000931971-2
- J-013060
- Tox21_112926_1
- AKOS015855839
- 4-[3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
- DEFERASIROX [HSDB]
- Jadenu (TN)
- 4-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
- 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid; CGP-72670; ICL-670; ICL-670A
- 4-[(3z,5e)-3,5-bis(6-oxocyclohexa-2,4-dien-1ylidene)-1,2,4-triazolidin-1-yl] benzoic acid
- Tox21_112926
- BCP9000594
- DEFERASIROX [USP-RS]
- F0001-2380
- 4-{3,5-bis[(1E)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2,4-triazolidin-1-yl}benzoic acid
- 4-[(3Z,5E)-3,5-Bis(6-Oxo-2,4-cyclohexadien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid, AldrichCPR
- 4-(3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl)benzoic acid
- Deferasirox [INN]
- DEFERASIROX [MART.]
- DEFERASIROX [EP MONOGRAPH]
- SMR002544689
- SCHEMBL61756
- 4-(3,5-bis-(2-hydroxyphenyl)-(1,2,4)-triazol-1-yl)benzoic acid
- 4-[bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid
- DTXCID1028522
- Deferasirox, ICL670
- Deferasirox Oral Granules
- CHEMBL550348
- Benzoic acid, 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)-
- HSDB 7844
- Deferasirox oral
- Osveral
- SW219752-1
- DEFERASIROX [ORANGE BOOK]
- AC-8972
- SR-01000931971
- 4-((3E,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl)benzoic acid
- EX-A4091
- D03669
- Deferasorox
- PD087125
- NCGC00263572-01
- DEFERASIROX (EP MONOGRAPH)
- CHEBI:49005
- V03AC03
- DEFERASIROX [JAN]
- DEFERASIROX [VANDF]
- MFCD09951804
- BDBM50088376
- AB01565800_02
- AKOS025312553
- Jadenu
- JBL
- Deferasiroxum (INN-Latin)
- Deferasirox (JAN/USAN/INN)
- DEFERASIROX [WHO-DD]
- DTXSID1048596
- DB01609
- DEFERASIROX (USP-RS)
- NCGC00181754-01
- 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
- EN300-26907573
- s1712
- 4-(3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl)benzoicacid
- DEFERASIROX [USAN]
- ICL-670A
- CS-0901
- SCHEMBL1071867
- HMS3655A04
- 1044764-54-6
- 4-(3,5-Bis-(hydroxy-phenyl)-1,2,4-triazol-1-yl)-benzoic Acid
- Exjade (TN)
- FT-0665569
- Deferasirox 100 microg/mL in Acetonitrile
- SCHEMBL62042
- KE-0220
- A814288
- DEFERASIROX (MART.)
- Jadenu Sprinkle
- AKOS015902587
- MFCD09751362
- Z3041510169
- 201530-41-8
- D5905
- UNII-V8G4MOF2V9
- MLS006010080
- SB18926
- CCG-268337
- BOFQWVMAQOTZIW-UHFFFAOYSA-N
- DEFERASIROX [MI]
- FT-0601564
- HY-17359
- Deferasirox [USAN:INN:JAN]
- Q5251502
- DEFERASIROX [EMA EPAR]
- SBI-0654184.0001
- Deferasirox (Exjade)?
- BRD-K97010173-001-04-1
-
- MDL: MFCD09951804
- Inchi: 1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)
- InChI Key: BOFQWVMAQOTZIW-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1=NC(C2C=CC=CC=2O)=NN1C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 373.10600
- Monoisotopic Mass: 373.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109
- XLogP3: 3.8
Experimental Properties
- Color/Form: Powder
- Density: 1.472
- Melting Point: 260-2620C
- Boiling Point: 651°C at 760 mmHg
- Flash Point: 347.5°C
- Refractive Index: 1.699
- PSA: 107.95000
- LogP: 1.08550
- pka: pKa1 4.57, pKa2 8.71, pKa3 10.56 (Nick); Also reported in H2O/DMSO (CDMSO = 0.20) as pKa1 4.61, pKa2 10.12, pKa3 12.08 (Steinhauser)
Deferasirox Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Deferasirox Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Deferasirox Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D126658-10mg |
Deferasirox |
201530-41-8 | ≥99% | 10mg |
¥220.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D126658-500mg |
Deferasirox |
201530-41-8 | ≥99% | 500mg |
¥2665.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D126658-50mg |
Deferasirox |
201530-41-8 | ≥99% | 50mg |
¥698.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D126658-100mg |
Deferasirox |
201530-41-8 | ≥99% | 100mg |
¥1142.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S1712-10mM (1mL in DMSO) |
Deferasirox (ICL-670) |
201530-41-8 | 100.0% | 10mM (1mL in DMSO) |
¥1308.35 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1712-2mg |
Deferasirox (ICL-670) |
201530-41-8 | 99.8% | 2mg |
RMB567.03 | 2021-06-18 | |
| S e l l e c k ZHONG GUO | S1712-5mg |
Deferasirox (ICL-670) |
201530-41-8 | 100.0% | 5mg |
¥977.16 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1712-10mg |
Deferasirox (ICL-670) |
201530-41-8 | 99.8% | 10mg |
¥1704.85 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S1712-25mg |
Deferasirox (ICL-670) |
201530-41-8 | 100.0% | 25mg |
¥3835.63 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012472-10mg |
Deferasirox |
201530-41-8 | 99% | 10mg |
¥216 | 2024-05-25 |
Deferasirox Suppliers
Deferasirox Related Literature
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Man Theerasilp,Punlop Chalermpanapun,Kanyawan Ponlamuangdee,Dusita Sukvanitvichai,Norased Nasongkla RSC Adv. 2017 7 11158
-
Faezeh Taghavi,Amir Sh. Saljooghi,Mostafa Gholizadeh,Mohammad Ramezani Med. Chem. Commun. 2016 7 2290
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Faezeh Taghavi,Mostafa Gholizadeh,Amir Sh. Saljooghi New J. Chem. 2016 40 2696
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Robert C. Hider,Xiaole Kong,Vincenzo Abbate,Rachel Harland,Kelly Conlon,Tim Luker Dalton Trans. 2015 44 5197
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Olivier Cunrath,Gwena?lle Graulier,Ana Carballido-Lopez,Julien Pérard,Anne Forster,Valérie A. Geoffroy,Pamela Saint Auguste,Dirk Bumann,Gaetan L. A. Mislin,Isabelle Michaud-Soret,Isabelle J. Schalk,Pierre Fechter Metallomics 2020 12 2108
Additional information on Deferasirox
Deferasirox (CAS No. 201530-41-8): An Overview of a Revolutionary Iron Chelator
Deferasirox (CAS No. 201530-41-8) is a groundbreaking iron chelator that has revolutionized the treatment of iron overload disorders. This compound, also known by its brand name Exjade, has been extensively studied and is widely recognized for its efficacy and safety profile in managing conditions such as thalassemia and sickle cell disease. In this comprehensive overview, we will delve into the chemical properties, pharmacology, clinical applications, and recent advancements in the research and development of Deferasirox.
Chemical Properties and Structure
Deferasirox is a low-molecular-weight hydroxypyridinone derivative with the chemical formula C14H13N3O5. Its molecular weight is 299.27 g/mol, and it exists as a white to off-white powder. The compound is characterized by its ability to form stable complexes with iron ions, specifically Fe(III). The unique structure of Deferasirox allows it to effectively sequester iron from various tissues and organs, thereby reducing the toxic effects of iron overload.
The chemical structure of Deferasirox includes a central hydroxypyridinone ring, which is crucial for its chelating properties. This ring system provides multiple binding sites for iron ions, ensuring high affinity and selectivity. The compound's solubility in water is relatively low, but it can be formulated into various dosage forms to enhance its bioavailability.
Pharmacology and Mechanism of Action
The primary mechanism of action of Deferasirox involves the formation of stable complexes with Fe(III) ions. These complexes are then excreted from the body through urine and feces, effectively reducing the overall iron burden in tissues and organs. The compound's high selectivity for Fe(III) ensures that it does not interfere with other essential metal ions, such as zinc or copper, which are vital for various physiological processes.
Clinical studies have demonstrated that Deferasirox can significantly reduce serum ferritin levels and improve liver function in patients with iron overload. The drug's oral bioavailability is approximately 7%, which is sufficient for therapeutic efficacy when administered at appropriate doses. The half-life of Deferasirox ranges from 8 to 16 hours, allowing for once-daily dosing regimens.
Clinical Applications
Deferasirox is primarily used in the treatment of chronic iron overload associated with frequent blood transfusions, such as in patients with thalassemia major and sickle cell disease. These conditions often require regular blood transfusions to manage anemia, leading to excessive accumulation of iron in vital organs like the liver, heart, and endocrine glands. If left untreated, this iron overload can result in severe organ damage and life-threatening complications.
Clinical trials have shown that Deferasirox can effectively reduce serum ferritin levels by up to 50% within the first year of treatment. Additionally, long-term studies have demonstrated sustained efficacy over several years, with significant improvements in liver function tests and cardiac parameters. The drug's favorable safety profile has made it a preferred choice for both pediatric and adult patients.
Recent Research Advancements
The ongoing research on Deferasirox continues to uncover new insights into its therapeutic potential and mechanisms of action. Recent studies have explored the use of Deferasirox in novel indications beyond traditional iron overload disorders. For example, preliminary data suggest that Deferasirox may have beneficial effects in reducing oxidative stress and inflammation in non-transfused conditions such as hereditary hemochromatosis.
Moreover, researchers are investigating the potential role of Deferasirox in neurodegenerative diseases where iron accumulation plays a significant role. Studies have shown that Deferasirox can cross the blood-brain barrier and may help reduce iron levels in brain tissues affected by conditions like Parkinson's disease and Alzheimer's disease.
In addition to these novel applications, efforts are underway to optimize the formulation and delivery methods of Deferasirox to enhance its bioavailability and patient compliance. New formulations such as oral suspensions and extended-release tablets are being developed to improve convenience and reduce gastrointestinal side effects.
Safety Profile
The safety profile of Deferasirox has been extensively evaluated through numerous clinical trials involving thousands of patients. Common side effects include gastrointestinal disturbances such as nausea, vomiting, diarrhea, and abdominal pain. These adverse events are generally mild to moderate and can be managed with dose adjustments or supportive care.
Rare but serious side effects include renal impairment, hepatic dysfunction, and bone marrow suppression. Regular monitoring of renal function, liver enzymes, and complete blood counts is recommended during treatment with Deferasirox to ensure early detection and management of these potential complications.
Conclusion
Deferasirox (CAS No. 201530-41-8) stands out as a highly effective and well-tolerated iron chelator that has transformed the management of iron overload disorders. Its unique chemical structure, selective binding properties, and favorable pharmacokinetics make it an invaluable therapeutic option for patients requiring long-term chelation therapy. Ongoing research continues to expand our understanding of its mechanisms of action and explore new applications beyond traditional indications.
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